molecular formula C14H10F4N2O2 B2877012 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide CAS No. 834913-90-5

4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide

Cat. No. B2877012
CAS RN: 834913-90-5
M. Wt: 314.24
InChI Key: ZWHFGUFOCMBRPL-UHFFFAOYSA-N
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Description

4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide (CAS# 834913-90-5) is a useful research chemical . It is also known as Benzoic acid, 4-[(2,3,5,6-tetrafluorophenoxy)methyl]-, hydrazide .


Molecular Structure Analysis

The molecular formula of this compound is C14 H10 F4 N2 O2 and it has a molecular weight of 314.23 . The exact structure can be found in the MOL file associated with its CAS number .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use as a research chemical suggests it may be used to study a variety of biochemical and physiological processes .

properties

IUPAC Name

4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O2/c15-9-5-10(16)12(18)13(11(9)17)22-6-7-1-3-8(4-2-7)14(21)20-19/h1-5H,6,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHFGUFOCMBRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C(=CC(=C2F)F)F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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